O,O,S-Triethyl thiophosphate

Übersicht

Beschreibung

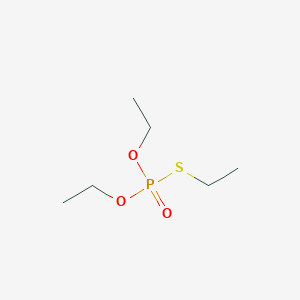

O,O,S-Triethyl thiophosphate is an organophosphorus compound with the molecular formula C₆H₁₅O₃PS. It is a derivative of thiophosphoric acid, where three ethyl groups are attached to the phosphorus atom. This compound is known for its applications in various fields, including agriculture, chemistry, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: O,O,S-Triethyl thiophosphate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with sulfur and triethylamine under microwave irradiation. This reaction is carried out in the presence of acidic alumina and does not require a solvent, making it an efficient and environmentally friendly process .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct synthetic route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions .

Analyse Chemischer Reaktionen

Types of Reactions: O,O,S-Triethyl thiophosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphorothioates.

Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.

Hydrolysis: In the presence of water, it can hydrolyze to form thiophosphoric acid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Alkyl halides and aryl halides are often used as reagents in substitution reactions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products:

Oxidation: Phosphorothioates.

Substitution: Various alkyl or aryl thiophosphates.

Hydrolysis: Thiophosphoric acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

TETP is primarily utilized as a reagent in the synthesis of phosphorothioates. These compounds are significant due to their applications in the preparation of biologically active molecules and as intermediates in organic synthesis. For instance, TETP can react with alkyl halides to form phosphorothioate esters under mild conditions. This reaction typically employs a base, such as triethylamine, and can occur without solvents, making it an environmentally friendly option for synthesizing complex molecules .

Table 1: Synthesis Reactions Involving TETP

| Reaction Type | Reactants | Products | Yield |

|---|---|---|---|

| Alkylation | Alkyl halides + TETP | Phosphorothioate esters | Moderate to Good |

| Acylation | Acyl chlorides + TETP | Acylated phosphorothioates | High |

| Thioacylation | Dithiophosphoric acid + TETP | Thioacyl dithiophosphates | Quantitative |

Biological Applications

In biological research, TETP has been studied for its potential use as an enzyme inhibitor. Its structure allows it to interact with various enzymes, which can be beneficial in understanding enzyme mechanisms and developing new therapeutic agents. For example, studies have shown that TETP can inhibit certain serine hydrolases, making it a candidate for further exploration in drug development .

Agricultural Uses

TETP is also recognized for its application in agriculture as a pesticide. Phosphorothioate derivatives have been developed from TETP and are used for their insecticidal properties. These compounds are effective against a range of pests while being less toxic to non-target organisms compared to traditional pesticides .

Environmental Chemistry

The degradation pathways of TETP and its byproducts have been investigated to understand its environmental impact. Research indicates that TETP can degrade under UV light, producing less harmful byproducts, which is crucial for assessing its safety in agricultural applications .

Case Study 1: Synthesis of Phosphorothioates

A study demonstrated the efficiency of using TETP in synthesizing various phosphorothioates through reactions with different alkyl halides. The results indicated that varying the leaving group and solvent conditions significantly affected the yield and selectivity of the desired products .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of acetylcholinesterase by TETP revealed its potential as a lead compound for developing new neuroprotective agents. The study highlighted the compound's ability to bind to the active site of the enzyme, thus preventing substrate hydrolysis .

Wirkmechanismus

The mechanism of action of O,O,S-Triethyl thiophosphate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes such as phosphotriesterases, which hydrolyze the compound to release thiophosphoric acid derivatives. This hydrolysis reaction is facilitated by the presence of metal ions, such as zinc or cadmium, which activate the hydrolytic nucleophile .

Vergleich Mit ähnlichen Verbindungen

O,O,O-Triethyl thiophosphate: Similar in structure but with all three ethyl groups attached to oxygen atoms.

O,O-Diethyl S-methyl thiophosphate: Contains two ethyl groups and one methyl group attached to the sulfur atom.

O,O-Diethyl S-phenyl thiophosphate: Contains two ethyl groups and one phenyl group attached to the sulfur atom.

Uniqueness: O,O,S-Triethyl thiophosphate is unique due to the presence of both oxygen and sulfur atoms bonded to the phosphorus atom, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds .

Biologische Aktivität

O,O,S-Triethyl thiophosphate, an organophosphorus compound, is a derivative of thiophosphate that has garnered attention due to its diverse biological activities and applications in agricultural and medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a phosphorus atom bonded to three ethyl groups and a sulfur atom. The general formula can be represented as .

Synthesis Methods

The synthesis of this compound typically involves the reaction of diethyl phosphite with sulfur in the presence of a suitable base such as triethylamine. This process can be conducted under various conditions, including solvent-free microwave irradiation, which enhances yield and reduces reaction time. A recent study demonstrated that using a mixture of alumina, sulfur, and triethylamine under microwave conditions resulted in high yields of the desired phosphorothioate product .

Biological Activity

The biological activity of this compound is primarily attributed to its reactivity as a nucleophile. It exhibits significant interactions with various biological molecules, leading to both therapeutic effects and potential toxicity.

- Cholinesterase Inhibition : Like many organophosphates, this compound can inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors .

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to generate ROS upon metabolism, which can lead to oxidative stress and cellular damage. This mechanism is particularly relevant in the context of neurotoxicity and other adverse health effects .

- Phosphorothioate Modifications : this compound can also participate in reactions that modify nucleic acids, particularly through phosphorothioate linkages, which are used in antisense oligonucleotide therapies .

Toxicological Studies

Research has highlighted the potential toxic effects associated with exposure to this compound:

- Neurotoxicity : Studies have demonstrated that exposure to this compound can lead to neurotoxic effects similar to those observed with other organophosphates. Symptoms may include muscle twitching, respiratory distress, and convulsions .

- Environmental Impact : The degradation products of this compound have been studied for their persistence in the environment and potential bioaccumulation in aquatic organisms .

Case Studies

- Agricultural Applications : A study investigated the use of this compound as an insecticide. The compound demonstrated effective pest control while posing risks to non-target species due to its cholinergic activity .

- Medicinal Chemistry : In drug development, researchers have explored its use as a precursor for synthesizing more complex organophosphorus compounds with enhanced biological activity against certain pathogens .

Data Table: Biological Effects Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Cholinesterase Inhibition | Increased acetylcholine levels | AChE inhibition |

| Neurotoxicity | Muscle twitching, convulsions | Cholinergic overstimulation |

| ROS Generation | Cellular damage | Oxidative stress |

| Antisense Modifications | Gene silencing | Phosphorothioate incorporation |

Eigenschaften

IUPAC Name |

1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS/c1-4-8-10(7,9-5-2)11-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXTYUIZRKSYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073253 | |

| Record name | O,O,S-Triethyl thiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-09-0 | |

| Record name | Phosphorothioic acid, O,O,S-triethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O,S-Triethyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,S-Triethyl thiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.